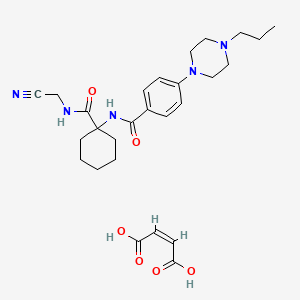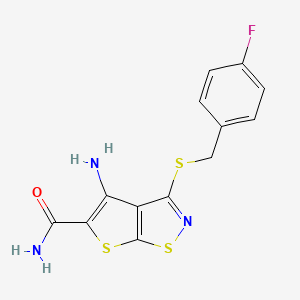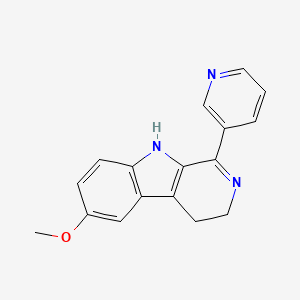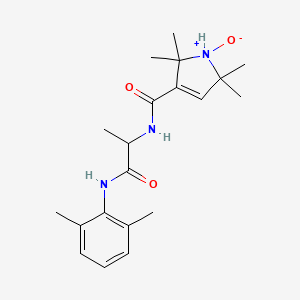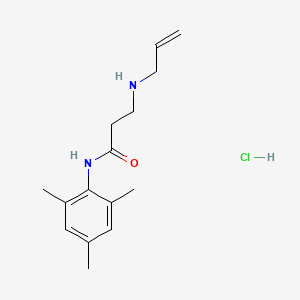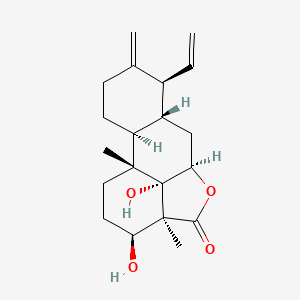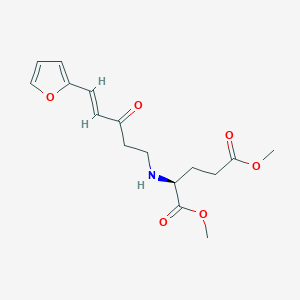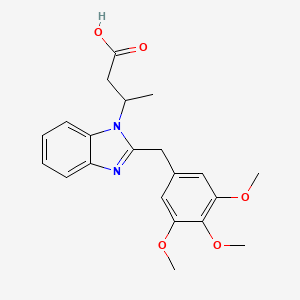
Madam-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Madam-6 can be synthesized through a series of chemical reactions starting from safrole, a natural compound found in sassafras oil. The synthetic route involves the following steps:
Isomerization of Safrole: Safrole is isomerized to isosafrole using a base such as potassium hydroxide.
Oxidation: Isosafrole is then oxidized to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using an oxidizing agent like potassium permanganate.
Reductive Amination: MDP2P undergoes reductive amination with methylamine to form 2, N-dimethyl-4,5-methylenedioxyamphetamine (this compound).
Análisis De Reacciones Químicas
Madam-6 undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of secondary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium cyanoborohydride, and nucleophiles such as alkyl halides. Major products formed from these reactions include ketones, carboxylic acids, secondary amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of Madam-6 involves its interaction with serotonin transporters. It binds to these transporters, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft. This interaction is similar to that of MDMA, although this compound exhibits significantly weaker effects . The molecular targets involved include the serotonin transporter proteins, which play a crucial role in regulating serotonin levels in the brain .
Comparación Con Compuestos Similares
Madam-6 is structurally similar to several other compounds in the methamphetamine class, including:
MDMA (3,4-methylenedioxy-N-methylamphetamine): Known for its strong psychoactive effects and widespread recreational use.
MDA (3,4-methylenedioxyamphetamine): Another psychoactive compound with effects similar to MDMA but with a longer duration.
MDEA (3,4-methylenedioxy-N-ethylamphetamine): Similar to MDMA but with slightly different pharmacological properties.
Propiedades
Número CAS |
207740-46-3 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-methyl-1-(6-methyl-1,3-benzodioxol-5-yl)propan-2-amine |
InChI |
InChI=1S/C12H17NO2/c1-8-4-11-12(15-7-14-11)6-10(8)5-9(2)13-3/h4,6,9,13H,5,7H2,1-3H3 |
Clave InChI |
CRQPDNIUPWXPNK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1CC(C)NC)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


